ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate
Overview
Description
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate is a complex organic compound featuring a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a hydrazine derivative. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
The final step involves the esterification of the amino group with ethyl oxoacetate under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate would involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can be compared with other thieno[3,4-c]pyrazole derivatives:
- Ethyl (2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate : Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
- Ethyl (2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate : Contains a phenyl group, which can enhance π-π interactions and potentially alter biological activity.
- Ethyl (2-isopropyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate : Features an isopropyl group, affecting the compound’s hydrophobicity and reactivity.
The uniqueness of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate lies in its tert-butyl group, which provides steric hindrance and influences the compound’s overall reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-5-19-12(18)11(17)14-10-8-6-20-7-9(8)15-16(10)13(2,3)4/h5-7H2,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGMCYRFGAIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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